molecular formula C23H20O2 B14300341 1,1'-Methylenebis(6-methylnaphthalen-2-ol) CAS No. 112204-07-6

1,1'-Methylenebis(6-methylnaphthalen-2-ol)

Cat. No.: B14300341
CAS No.: 112204-07-6
M. Wt: 328.4 g/mol
InChI Key: DVHUVIZUXAUQLT-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(6-methylnaphthalen-2-ol) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, featuring two naphthol units connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) typically involves the condensation of 6-methylnaphthalen-2-ol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature control

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

    Yield Optimization: Adjusting reaction parameters to maximize yield and minimize by-products

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(6-methylnaphthalen-2-ol) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones

    Reduction: Reduction reactions can convert it to dihydro derivatives

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Produces naphthoquinones

    Reduction: Yields dihydro derivatives

    Substitution: Results in halogenated or nitrated naphthalenes

Scientific Research Applications

1,1’-Methylenebis(6-methylnaphthalen-2-ol) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active site and blocking substrate access

    Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways

    Induce Apoptosis: In cancer cells through the activation of apoptotic pathways

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Methylenebis(naphthalen-2-ol)
  • 6-Methylnaphthalen-2-ol
  • 2,2’-Methylenebis(6-methylnaphthalen-1-ol)

Uniqueness

1,1’-Methylenebis(6-methylnaphthalen-2-ol) is unique due to:

  • Structural Features : The presence of a methylene bridge connecting two naphthol units
  • Reactivity : Its ability to undergo a wide range of chemical reactions
  • Applications : Its diverse applications in various scientific fields

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

112204-07-6

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(2-hydroxy-6-methylnaphthalen-1-yl)methyl]-6-methylnaphthalen-2-ol

InChI

InChI=1S/C23H20O2/c1-14-3-7-18-16(11-14)5-9-22(24)20(18)13-21-19-8-4-15(2)12-17(19)6-10-23(21)25/h3-12,24-25H,13H2,1-2H3

InChI Key

DVHUVIZUXAUQLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)O)CC3=C(C=CC4=C3C=CC(=C4)C)O

Origin of Product

United States

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